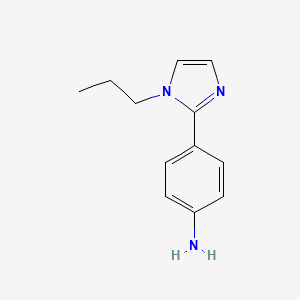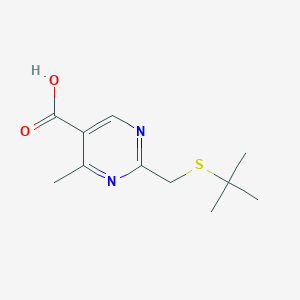
2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid is a chemical compound that belongs to the family of pyrimidines This compound is characterized by the presence of a tert-butylthio group attached to a methyl group, which is further connected to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid typically involves the reaction of tert-butylthiol with a suitable pyrimidine derivative. One common method involves the use of tert-butylthiol and a pyrimidine derivative in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylthio group.
Substitution: The tert-butylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thiolated pyrimidine derivatives.
Substitution: Pyrimidine derivatives with various functional groups replacing the tert-butylthio group.
Aplicaciones Científicas De Investigación
2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and cytotoxic activities.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid is not well understood. it is believed to act as a nucleophile in various reactions due to the presence of the thioether group. The compound can also act as a Lewis base due to the presence of the pyrimidine ring. It has been reported to exhibit antimicrobial activity against various microorganisms and cytotoxic activity against cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 2-[(tert-butylthio)methyl]-: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Terbufos: An organophosphate compound with a similar tert-butylthio group.
Propiedades
Fórmula molecular |
C11H16N2O2S |
|---|---|
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
2-(tert-butylsulfanylmethyl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2S/c1-7-8(10(14)15)5-12-9(13-7)6-16-11(2,3)4/h5H,6H2,1-4H3,(H,14,15) |
Clave InChI |
WIHDMKOLSOBCGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1C(=O)O)CSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


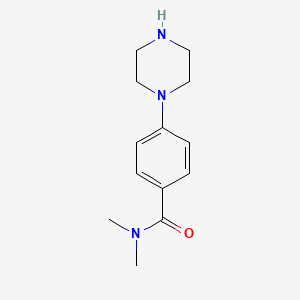
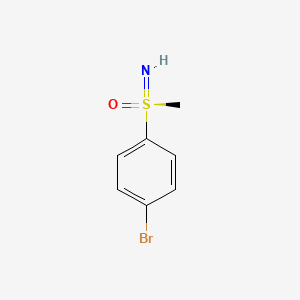
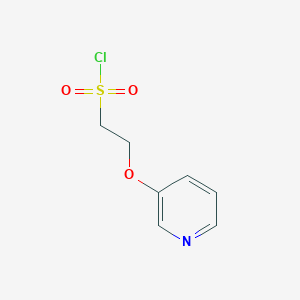

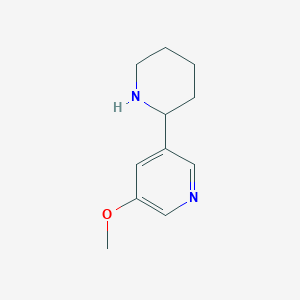
![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)

![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)


![2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13534840.png)
